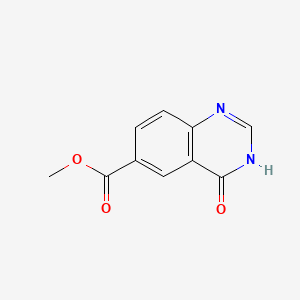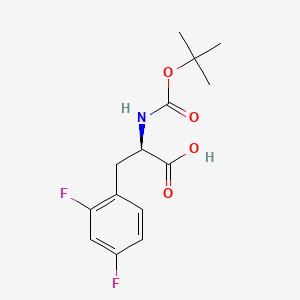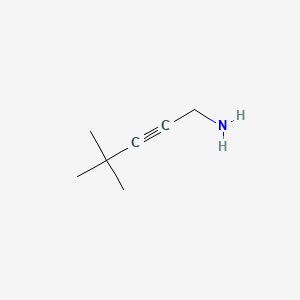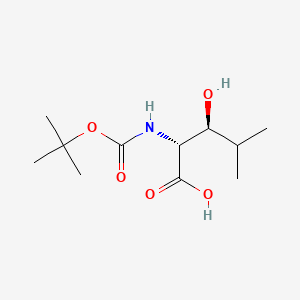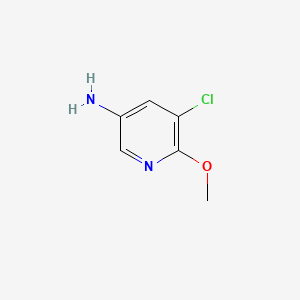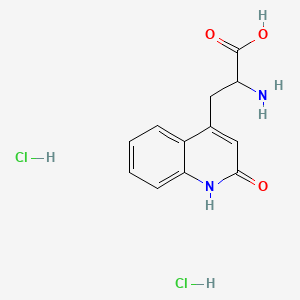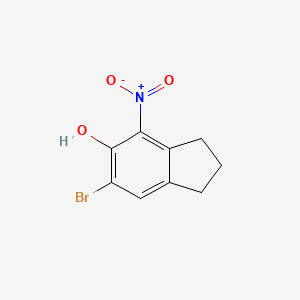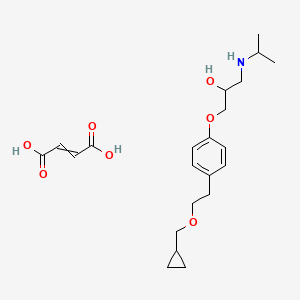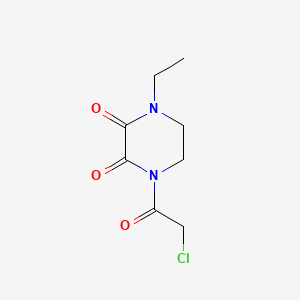![molecular formula C15H24O3 B600044 [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one CAS No. 141411-00-9](/img/no-structure.png)
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.354. The purity is usually 95%.
BenchChem offers high-quality [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The synthesis and structural analysis of related compounds offer insights into the versatility and complexity of these molecules. For example, the X-ray crystallographic determination of 7-(1-acetoxy-1-methylethyl)-4a-methyl-octahydro-2(3H)-naphthalenone revealed its orthorhombic crystal structure, providing a foundation for further chemical manipulation and application in various fields (Głowiak, Hebda, & Szykuła, 1989).
Chemical Reactions and Transformations
The compound's potential for chemical transformations is illustrated by the synthesis and photochemistry of related structures. For instance, the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate explores the reactivity under light, leading to various products depending on the solvent and conditions, highlighting the compound's utility in synthetic organic chemistry (Plíštil et al., 2006).
Biological Applications
Research into derivatives of the compound has shown potential for biological applications. One study on sesquiterpenoids from Tithonia diversifolia indicated possible cancer chemopreventive activity, showcasing how modifications of the core structure could lead to significant biological effects (Gu et al., 2002).
Eigenschaften
CAS-Nummer |
141411-00-9 |
|---|---|
Produktname |
[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one |
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.354 |
IUPAC-Name |
[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate |
InChI |
InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1 |
InChI-Schlüssel |
GMKVTHVOBSXAST-IKVITTDRSA-N |
SMILES |
CC(COC(=O)C)C1CCC2C1(CCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



